(1H-Imidazol-2-yl)methanediol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
1H-imidazol-2-ylmethanediol |
InChI |
InChI=1S/C4H6N2O2/c7-4(8)3-5-1-2-6-3/h1-2,4,7-8H,(H,5,6) |
InChI Key |
PLQNDYUMLMVFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(O)O |
Origin of Product |
United States |
Structural Characterization and Isomerism of 1h Imidazol 2 Yl Methanediol
The Equilibrium between Imidazole-2-carboxaldehyde and (1H-Imidazol-2-yl)methanediol
In aqueous solutions, imidazole-2-carboxaldehyde exists in a reversible equilibrium with its hydrated geminal diol form, this compound. acs.orgacs.org This hydration reaction is a nucleophilic addition of water to the carbonyl group of the aldehyde.
Hydration Equilibrium Dynamics in Solution
The interconversion between imidazole-2-carboxaldehyde and this compound is a dynamic process where both species coexist in solution. acs.orgacs.org The equilibrium is established rapidly, with studies showing that the aldehyde-hydrate ratio stabilizes in less than 10 minutes in D₂O. researchgate.net The position of this equilibrium is highly sensitive to the chemical environment. walisongo.ac.idconicet.gov.ar
In acidic to neutral aqueous solutions (pH < 6), the equilibrium strongly favors the formation of this compound. conicet.gov.aracs.org Conversely, under basic conditions (pH > 9), the aldehyde form becomes the predominant species in the solution. conicet.gov.aracs.org For instance, at a pH below 5, the diol is the dominant form, while at pH 8.92, only 3% of the compound exists as the diol. acs.orgwalisongo.ac.id This pH-dependent behavior is critical in various chemical and atmospheric contexts. walisongo.ac.id The hydrate (B1144303) form, this compound, can be precipitated and isolated as a stable crystalline solid from an aqueous solution at a pH of 8.0. conicet.gov.aracs.orgresearchgate.net
Factors Influencing Aldehyde-Hydrate Interconversion
Several factors can influence the position of the equilibrium between the aldehyde and its hydrate.
Solvent: The nature of the solvent also plays a crucial role. While hydration is favored in water, dissolving the isolated this compound in solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) causes it to revert to the aldehyde form. conicet.gov.aracs.org This indicates that the stability of the geminal diol is significantly dependent on the presence of water.
Electronic Effects: The electron-withdrawing nature of the protonated imidazolium (B1220033) cation increases the electrophilicity of the aldehyde's carbonyl carbon. acs.org This enhanced electrophilicity facilitates the nucleophilic attack by water, further promoting the formation of the geminal diol under acidic conditions. acs.org
Spectroscopic Elucidation of Structural Forms
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for identifying and quantifying the aldehyde and diol isomers in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy provides direct evidence for the existence of both the aldehyde and the diol forms and allows for the determination of their relative concentrations. conicet.gov.arresearchgate.net
In solution-state ¹H and ¹³C NMR spectra, the aldehyde and diol forms give distinct signals. The aldehyde is characterized by a proton signal (aldehydic proton) typically downfield (e.g., ~9.63 ppm) and a carbon signal for the carbonyl group around 180-181.3 ppm. conicet.gov.aracs.org In contrast, the this compound is identified by a proton signal for the CH(OH)₂ group at a higher field (e.g., ~6.15 ppm) and a carbon signal for the gem-diol carbon at approximately 82.0 ppm. acs.org
By integrating the characteristic proton signals of both species, the ratio of the aldehyde to the hydrate can be accurately determined under different pH conditions. walisongo.ac.idconicet.gov.ar Studies have demonstrated a clear trend: the proportion of the diol increases as the pH decreases. acs.orgwalisongo.ac.id In a highly acidic medium like 5.44 M trifluoroacetic acid (TFA) in D₂O, the aldehyde evolves completely into the diol form, as confirmed by the disappearance of the aldehydic proton signal and the exclusive presence of the diol signals. acs.org
Table 1: Aldehyde vs. Hydrate Percentage at Various pH Values
| pH | Aldehyde Form (%) | Hydrate Form (this compound) (%) |
| < 5 | Minor Component | Dominant Species acs.orgacs.orgscite.ai |
| < 6 | Minor Component | Main Species conicet.gov.aracs.org |
| 6.5 | Isolated Form conicet.gov.aracs.orgresearchgate.net | - |
| 8.92 | 97% | 3% walisongo.ac.id |
| > 9 | Main Species conicet.gov.aracs.org | Minor Component |
Solid-state NMR spectroscopy is a powerful tool for characterizing the structure of the isolated crystalline this compound. conicet.gov.arresearchgate.net The ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum of the solid material precipitated at pH 8.0 provides conclusive evidence for the hydrate structure. conicet.gov.aracs.org
A key finding from the solid-state NMR analysis is the complete absence of a signal in the carbonyl region (~180 ppm). conicet.gov.arresearchgate.net Instead, a distinct resonance appears at approximately 82.0 ppm, which is unequivocally assigned to the carbon of the gem-diol [C(OH)₂] group. acs.org This directly confirms that the isolated solid is indeed this compound and not the aldehyde. conicet.gov.arresearchgate.net Further solid-state experiments, like Non-Quaternary Suppression (NQS), can be used to confirm the assignment, showing that this carbon is bonded to a proton. researchgate.net
Table 2: Key ¹³C NMR Chemical Shifts for Structural Identification
| Compound Form | Functional Group | Solvent/State | Approximate ¹³C Chemical Shift (ppm) |
| Imidazole-2-carboxaldehyde | Carbonyl (C=O) | D₂O/NaOH | 181.3 conicet.gov.arresearchgate.net |
| This compound | Gem-diol (C(OH)₂) | Solid State (CP-MAS) | ~82.0 acs.org |
| This compound | Gem-diol (C(OH)₂) | D₂O/TFA | 82.0 acs.org |
Variable-Temperature NMR Studies of Tautomeric and Conformational States
Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating dynamic processes such as tautomerism and conformational changes. rsc.orglifesciencesite.com For imidazole (B134444) derivatives, VT-NMR studies can provide insights into the kinetics and thermodynamics of the interchange between different isomeric forms. rsc.orgnih.gov In solution, unsymmetrically substituted imidazoles with a ring N-hydrogen often exist as a mixture of inseparable tautomers. nih.gov The rate of exchange between these tautomers can influence the appearance of NMR spectra; fast exchange on the NMR timescale results in averaged signals, while slow exchange can lead to distinct signals for each tautomer. nih.gov
For instance, studies on related imidazole compounds have utilized VT-¹H NMR to determine the coalescence temperatures and calculate the activation energies for rotational barriers. lifesciencesite.com In one study, the coalescence temperature for specific protons was observed at 283 K, with a calculated activation energy of 12.69 kcal/mol, while another pair of protons coalesced at 303 K with an activation energy of 15.20 kcal/mol. lifesciencesite.com These findings demonstrate how temperature affects the rotational freedom and conformational stability of the molecule. lifesciencesite.com Similarly, for a stable phosphorus ylide containing an imidazole moiety, VT-¹H NMR was used to analyze the kinetics of the equilibrium between Z and E isomers, revealing that the process is entropy-controlled and follows first-order kinetics. rsc.org While specific VT-NMR data for this compound is not extensively detailed in the provided search results, the principles from related studies on imidazole derivatives, including imidazole-2-carboxaldehyde, are directly applicable. uu.nlresearchgate.netuu.nl These studies show that temperature variations can significantly shift the equilibrium between different spin states and conformations in solution. uu.nluu.nl
Vibrational Spectroscopy (FTIR, Raman) for Hydration State Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in assessing the hydration state of carbonyl compounds like imidazole-2-carbaldehyde, which exists in equilibrium with its hydrated gem-diol form, this compound. The presence of the gem-diol is often confirmed by comparing the vibrational spectra of the hydrated and anhydrous forms. researchgate.net
The existence and stability of the aldehyde-hydrate form of imidazole-2-carboxaldehyde have been studied using FTIR in conjunction with NMR experiments. researchgate.netacs.org These studies concluded that the hydrate form is stable and can be precipitated at a specific pH (pH = 8.0), while the aldehyde form can be isolated at other pH values (pH = 6.5 and 9.5). researchgate.netacs.org A key indicator in the FTIR spectrum is the C=O stretching vibration, which is present in the aldehyde but absent in the gem-diol. For example, a solid sample of imidazole-2-carboxaldehyde isolated at pH 6.5 or 9.5 shows a characteristic C=O stretching band around 1685 cm⁻¹, whereas this band is absent in the spectrum of the solid precipitated at pH 8.0, confirming the presence of the hydrate. researchgate.net
Raman spectroscopy, particularly UV Resonance Raman (UVRR), can also provide detailed information about the structure of imidazole derivatives. nih.govacs.org The vibrational modes of the imidazole ring are sensitive to factors such as protonation, which is relevant to the tautomerism inherent in this compound. nih.gov While specific Raman data for the direct assessment of the hydration state of this compound is not abundant in the provided results, the technique is well-suited for probing the structural changes associated with hydration and tautomerism in related systems. nih.govcsic.esmdpi.com
Mass Spectrometric Analysis of this compound and Related Species
Mass spectrometry (MS) is a crucial technique for the characterization of this compound and its precursor, imidazole-2-carbaldehyde. acs.orgconicet.gov.armdpi.com MS analysis provides information on the molecular weight and fragmentation patterns, which helps in identifying the compound and its related species.
In studies of imidazole-2-carboxaldehyde, mass spectrometry has been used to study the hydration process. acs.orgconicet.gov.ar For instance, high-resolution mass spectrometry (HRMS) experiments on crystals of the gem-diol form showed a very low abundance (0.7%) of the gem-diol ion in a methanol/water mixture, indicating that the hydrate may not be stable under all MS conditions. conicet.gov.ar The molecular ion peak for imidazole-2-carbaldehyde (C₄H₄N₂O⁺) is observed at an m/z of 96. mdpi.com Characteristic fragment ions for the imidazole ring are also observed at m/z = 67 (C₃H₃N₂⁺), m/z = 41 (C₂H₃N⁺), and m/z = 28 (CH₂N⁺). mdpi.com These fragmentation patterns are useful for identifying imidazole-containing compounds in complex mixtures. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) has also been employed for the detection of imidazole-like compounds, including imidazole-2-carbaldehyde. gdut.edu.cn Furthermore, electrospray ionization mass spectrometry (ESI-MS) is another common technique for analyzing these types of compounds. asianpubs.orgsci-hub.se
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides definitive evidence for the three-dimensional structure of molecules in the solid state. For this compound and related compounds, this technique has been pivotal in confirming the presence of the gem-diol moiety and understanding the intermolecular interactions that stabilize the crystal lattice. acs.orgconicet.gov.arsjsu.edu
Single-crystal X-ray diffraction studies have successfully elucidated the structure of the gem-diol form of 2-imidazolecarboxaldehyde, confirming the hydration of the carbonyl group. acs.orgconicet.gov.ar In one study, single crystals of the gem-diol were obtained in the presence of trifluoroacetic acid, which favored the addition of water to the carbonyl group. conicet.gov.arresearchgate.net The crystal structure revealed the presence of the diol and the specific hydrogen bonding networks within the crystal. conicet.gov.ar
The solid-state structure of related imidazole derivatives, such as those with two imidazole moieties, has also been investigated, revealing interesting tautomeric possibilities where a hydrogen atom on the imidazole ring can occupy multiple positions. reading.ac.uk The crystal structures of various substituted imidazoles have been determined, providing insights into their conformations and intermolecular interactions. nih.goviosrjournals.org For example, the crystal structure of 1H-imidazole-1-methanol shows that three unique molecules are linked via O—H⋯N hydrogen bonding in a head-to-tail fashion to form macrocycles. nih.gov
Table 1: Crystallographic Data for a Related Imidazole Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca21 |
| a (Å) | 19.0002(15) |
| b (Å) | 6.0827(4) |
| c (Å) | 18.6173(14) |
| Z | 4 |
| R-value | 0.0425 |
| Data for 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methylpyridine. iosrjournals.org |
Intramolecular Interactions and Tautomeric Considerations within the Imidazole Moiety
The imidazole ring in this compound is subject to annular tautomerism, where the proton on one of the nitrogen atoms can migrate to the other nitrogen atom. nih.govresearchgate.net This dynamic process is influenced by substituent effects, solvent, and intermolecular interactions, particularly hydrogen bonding. mdpi.commdpi.comacs.org
Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the relative stabilities of different tautomers. mdpi.comnih.gov For imidazole derivatives, the energy difference between tautomers can be small, suggesting that both forms can coexist in solution at room temperature. mdpi.comnih.gov For example, in some 2-phenylimidazoles, the calculated energy differences between tautomers are less than 1.20 kcal/mol in DMSO. mdpi.com
Synthetic Methodologies and Chemical Transformations
Generation and Isolation of (1H-Imidazol-2-yl)methanediol
The formation and purification of this compound are intrinsically linked, with the synthetic approach often dictating the isolation technique.
Synthetic Pathways from Imidazole-2-carboxaldehyde
The primary and most direct route to this compound is through the hydration of its corresponding aldehyde, imidazole-2-carboxaldehyde. walisongo.ac.idginapsgroup.com This reaction exists as an equilibrium in aqueous solutions. walisongo.ac.id In neutral solutions, the aldehyde form is predominant, with only a minor fraction existing as the diol. walisongo.ac.id
The position of this equilibrium is highly dependent on the pH of the solution. walisongo.ac.id A decrease in pH leads to the protonation of the imidazole (B134444) ring, which in turn favors the formation of the cationic diol species. walisongo.ac.id This pH-dependent shift is a critical factor in controlling the generation of the methanediol (B1200039). walisongo.ac.id Studies have shown that for 2-imidazolecarboxaldehydes, a 100% hydration can be achieved under specific experimental conditions, whereas isomers with the carbonyl group at other positions show significantly lower hydration levels. conicet.gov.ar
The stability of the gem-diol form is a key consideration. While many gem-diols are transient intermediates, the electron-withdrawing nature of the imidazole ring at position 2 helps to stabilize the this compound. researchgate.net
Controlled Precipitation and Crystallization Techniques
The isolation of this compound from the aqueous equilibrium mixture is typically achieved through controlled precipitation or crystallization. The pH of the solution plays a crucial role in this process. For instance, studies have demonstrated that the hydrate (B1144303) form can be stably precipitated at a pH of 8.0. ginapsgroup.com
The solubility of the species involved is also pH-dependent. The solubility of imidazole-2-carboxaldehyde is significantly lower at a pH above 5.5 and increases dramatically as the pH drops. walisongo.ac.id This differential solubility can be exploited to selectively crystallize the desired compound.
X-ray crystallography is an indispensable tool for confirming the structure of the isolated product, verifying the presence of the gem-diol moiety. researchgate.net Solid-state NMR spectroscopy can also be employed to characterize the hydrate form in the solid state. ginapsgroup.comconicet.gov.ar
Directed Derivatization of the Methanediol Moiety
The methanediol group of this compound offers a reactive handle for further chemical modifications, allowing for the synthesis of a variety of imidazole derivatives.
Conversion to Other Functional Groups
The gem-diol can be viewed as a masked aldehyde, and its conversion back to the carbonyl group is a common transformation. This dehydration can be promoted by acidic conditions. vulcanchem.com
Further reactions can be carried out on the regenerated aldehyde or directly on the diol. For example, oxidation of the related (1H-benzimidazol-2-yl)methanol derivatives using reagents like potassium permanganate (B83412) can yield the corresponding carboxylic acids. scholarsresearchlibrary.comresearchgate.net Reduction of the aldehyde, on the other hand, leads to the formation of the corresponding alcohol, (1H-imidazol-2-yl)methanol. vulcanchem.com
The methanediol can also participate in reactions to form acetals or hemiacetals. For example, the formation of hemiacetal forms of N-methyl-2-imidazolecarboxaldehyde has been observed. conicet.gov.ar
Strategies for Functionalization at the Imidazole Ring
The imidazole ring itself is amenable to various functionalization reactions, which can be performed before or after the formation and derivatization of the methanediol group.
N-alkylation and N-arylation are common modifications. For instance, N-methylation of (1H-benzimidazol-2-yl)methanol derivatives has been reported. scholarsresearchlibrary.comresearchgate.net The imidazole nitrogen can also be functionalized with other groups, such as a trityl protecting group, which can be useful in multi-step syntheses. chemicalbook.com
Substitution on the carbon atoms of the imidazole ring is also possible, though less common for the parent this compound. However, related imidazole systems can be functionalized at various positions.
Analogous Synthetic Approaches for Related Geminal Diols
The principles governing the synthesis and stability of this compound can be extended to other heterocyclic geminal diols. The key factor is often the presence of an electron-deficient carbon atom attached to the carbonyl group, which stabilizes the hydrated form. researchgate.net
For example, the hydration of 4-pyridinecarboxaldehyde (B46228) has been studied, and the corresponding gem-diol can be isolated. conicet.gov.ar Similarly, the synthesis of (1H-Benzo[d]imidazol-2-yl)methanediol derivatives often involves the condensation of o-phenylenediamine (B120857) with appropriate carbonyl-containing precursors. smolecule.com
The use of aqueous media can be a powerful tool in the synthesis of geminal diols, as it can provide a thermodynamic driving force by coupling an unfavorable equilibrium to the exergonic hydration of a carbonyl group. rsc.org This approach has been successfully applied in Diels-Alder reactions of furan (B31954) derivatives. rsc.org
The development of synthetic methods for silicon-containing heterocycles has also opened up avenues for creating silicon analogues of geminal diols, known as silanediols, which are stable and have potential applications in medicinal chemistry. nih.gov
Below is a table summarizing some of the key synthetic transformations and related compounds discussed.
| Starting Material | Reagent/Condition | Product | Reference |
| Imidazole-2-carboxaldehyde | Water (pH dependent) | This compound | walisongo.ac.id |
| This compound | Acid | Imidazole-2-carboxaldehyde | vulcanchem.com |
| (1H-Benzimidazol-2-yl)methanol | Potassium permanganate | (1H-Benzimidazol-2-yl)carboxylic acid | scholarsresearchlibrary.comresearchgate.net |
| Imidazole-2-carboxaldehyde | Sodium borohydride | (1H-Imidazol-2-yl)methanol | vulcanchem.com |
| o-Phenylenediamine | Carbonyl compounds | (1H-Benzo[d]imidazol-2-yl)methanediol derivatives | smolecule.com |
Comparison with Pyridine-Carboxaldehyde Hydration
The formation of geminal diols, such as this compound, occurs through the nucleophilic addition of water to a carbonyl group. The stability and reactivity of these hydrated forms are influenced by the molecular structure of the parent aldehyde. A comparative study between imidazole-carboxaldehydes and pyridine-carboxaldehydes provides critical insights into these influences.
Research combining Nuclear Magnetic Resonance (NMR) and theoretical calculations has shown that imidazole-2-carboxaldehyde is generally less reactive towards the nucleophilic addition of water and methanol (B129727) compared to pyridine-carboxaldehyde isomers. nih.govresearchgate.net The position of the aldehyde group on either the imidazole or pyridine (B92270) ring significantly affects the hydration reaction, which is typically favored in protic solvents like methanol. nih.govresearchgate.net
Further studies using solid-state NMR (ss-NMR) and single-crystal X-ray diffraction have highlighted the critical role of the carbonyl group's position on the imidazole ring in the generation of the gem-diol. conicet.gov.ar Under specific experimental conditions, 2-imidazolecarboxaldehyde can achieve 100% hydration to form this compound. conicet.gov.ar In contrast, 4- and 5-imidazolecarboxaldehyde isomers show significantly lower levels of hydration, at 5% and 36% respectively. conicet.gov.ar This demonstrates a clear preference for hydration at the 2-position of the imidazole ring.
The acidity of the medium also plays a crucial role. For pyridine-carboxaldehydes, the pH influences not only the formation of the gem-diol or hemiacetal but also the potential for oxidation to the corresponding carboxylic acid. nih.govresearchgate.net In the case of imidazole-2-carboxaldehyde, the hydration equilibrium is strongly pH-dependent. walisongo.ac.id The pKa values for the aldehyde and its hydrated diol form are reported as 2.5 (±0.4) and 5.94 (±0.05), respectively. walisongo.ac.id This difference in acidity drives the equilibrium towards the diol form as the pH decreases, with the cationic diol becoming the favored species in more acidic conditions. walisongo.ac.id
Table 1: Comparative Hydration of Imidazole- and Pyridine-Carboxaldehydes
| Compound | Hydration (%) | Conditions/Observations | Reference |
| 2-Imidazolecarboxaldehyde | 100% | Achieved under specific experimental conditions. | conicet.gov.ar |
| 4-Imidazolecarboxaldehyde | 5% | Significantly lower hydration compared to the 2-isomer. | conicet.gov.ar |
| 5-Imidazolecarboxaldehyde | 36% | Moderate hydration compared to other isomers. | conicet.gov.ar |
| Pyridine-carboxaldehydes | Generally higher | More reactive to hydration than imidazolecarboxaldehydes. | nih.govresearchgate.net |
| Imidazole-2-carboxaldehyde | pH-dependent | Equilibrium shifts toward the diol form at lower pH. | walisongo.ac.id |
Eco-friendly Protocols for Imidazole-2-carbaldehyde Condensation
The development of green and eco-friendly synthetic protocols is a central theme in modern chemistry. For imidazole-2-carboxaldehyde, which is a key building block, several environmentally benign condensation reactions have been reported. These methods often utilize water as a solvent, employ catalyst-free conditions, or use biodegradable catalysts, minimizing waste and environmental impact.
One notable example is a catalyst-free, "on water" protocol for the synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. researchgate.net This method involves the condensation of imidazole-2-carboxaldehyde with 1,8-diaminonaphthalene (B57835) at room temperature. researchgate.net While various solvents were tested, conducting the reaction in water or methanol provided the best results, with methanol yielding up to 88% of the product and offering a simple work-up. researchgate.net The ability to perform this reaction "on water" represents a significant advancement in green chemistry. researchgate.net
Imidazole-2-carboxaldehyde also undergoes condensation reactions with amino acids to form tridentate Schiff-base carboxylate-containing ligands. fishersci.be Such reactions, particularly when carried out in benign solvents like ethanol (B145695) or water, align with the principles of green chemistry. tandfonline.com The use of biodegradable and readily available amino acids as catalysts or reactants further enhances the eco-friendly nature of these syntheses. tandfonline.com
The broader field of imidazole synthesis has seen a surge in the development of green protocols. These often involve one-pot, multicomponent condensation reactions to create substituted imidazoles. nih.govijprajournal.comsemanticscholar.org These methodologies employ a range of eco-friendly catalysts and conditions, which could be adapted for reactions involving imidazole-2-carboxaldehyde.
Table 2: Examples of Eco-friendly Condensation Protocols
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
| Imidazole-2-carboxaldehyde, 1,8-diaminonaphthalene | None / "on water" or methanol, Room Temp. | 2,3-dihydro-1H-perimidine | Catalyst-free, simple work-up, high yield (88% in methanol). | researchgate.net |
| Imidazole-2-carboxaldehyde, Amino acids (e.g., β-alanine) | Not specified | Tridentate Schiff-base ligands | Forms important ligands for coordination chemistry. | fishersci.be |
| Aldehydes, Benzil, Ammonium (B1175870) Acetate | Glycine / Ethanol, Reflux | Indole-imidazole derivatives | Inexpensive, biodegradable catalyst, good yields. | tandfonline.com |
| Aldehydes, 1,2-dicarbonyl compounds, Ammonium acetate | Zeolites, Clays / Aqueous or Solvent-free | Substituted Imidazoles | Reusable catalysts, reduced waste, high efficiency. | nih.govsemanticscholar.org |
Reaction Mechanisms and Kinetics of 1h Imidazol 2 Yl Methanediol Transformations
Detailed Mechanism of Carbonyl Hydration
The formation of (1H-Imidazol-2-yl)methanediol from imidazole-2-carboxaldehyde is a nucleophilic addition reaction involving the carbonyl group and water. This hydration process is reversible and can be catalyzed by either acid or base.
Under neutral conditions, the reaction proceeds through the direct nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of imidazole-2-carboxaldehyde. This forms a tetrahedral intermediate, a zwitterionic species, which is then deprotonated by another water molecule to yield the neutral geminal diol. However, this uncatalyzed reaction is generally slow.
Acid-Catalyzed Hydration:
In the presence of an acid, the reaction rate is significantly increased. The mechanism involves the following steps:
Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a protonated geminal diol.
Deprotonation: A water molecule acts as a base, deprotonating the oxonium ion to yield the neutral this compound and regenerating the acid catalyst (H₃O⁺).
Base-Catalyzed Hydration:
Under basic conditions, the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, is the attacking species. The mechanism proceeds as follows:
Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
Protonation of the alkoxide: The alkoxide intermediate is protonated by a water molecule to give the geminal diol and regenerate the hydroxide catalyst.
Influence of Environmental Conditions on Equilibrium and Reactivity
The equilibrium between imidazole-2-carboxaldehyde and this compound, as well as the reactivity of the molecule, is profoundly influenced by environmental factors such as pH and the solvent system.
The hydration of imidazole-2-carboxaldehyde is strongly dependent on the pH of the solution. This dependence is a result of the interplay between the hydration equilibrium and the protonation equilibria of both the aldehyde and the geminal diol forms. The imidazole (B134444) ring contains a basic nitrogen atom that can be protonated.
The pKa values for the protonation of the aldehyde and the diol have been determined experimentally. The pKa for the aldehyde form is approximately 2.5 ± 0.4, while the pKa for the geminal diol form is significantly higher, around 5.94 ± 0.05. walisongo.ac.idacs.org This difference in basicity is a key factor driving the equilibrium.
| Compound | pKa |
|---|---|
| Imidazole-2-carboxaldehyde (Aldehyde) | 2.5 ± 0.4 |
| This compound (Diol) | 5.94 ± 0.05 |
The choice of solvent has a significant impact on the position of the equilibrium between the aldehyde and its hydrated or alcohol-adduct forms. Protic solvents, such as water and methanol (B129727), favor the formation of the geminal diol and hemiacetal, respectively. nih.govnih.govresearchgate.net In contrast, aprotic solvents like DMSO tend to stabilize the aldehyde form. nih.gov
Studies have shown that in deuterated water (D₂O), the formation of the geminal diol can be observed, particularly under acidic conditions. nih.gov In deuterated methanol (CD₃OD), the formation of the corresponding hemiacetal is favored, and this is also enhanced in the presence of acid. nih.gov The higher nucleophilicity of methanol compared to water contributes to the favorable formation of the hemiacetal. researchgate.net The stability of the formed geminal diol or hemiacetal is highly dependent on the solvent, and dissolving the isolated geminal diol in a solvent like DMSO can cause it to revert to the aldehyde form. nih.gov
| Solvent | Favored Species | Notes |
|---|---|---|
| Water (protic) | This compound (Geminal Diol) | Equilibrium shifts towards the diol, especially at low pH. |
| Methanol (protic) | Hemiacetal | Formation is favored over the geminal diol. |
| DMSO (aprotic) | Imidazole-2-carboxaldehyde (Aldehyde) | The aldehyde form is stabilized. |
As detailed in the mechanism of carbonyl hydration, acid catalysis plays a crucial role in accelerating the formation of this compound. The protonation of the carbonyl oxygen by an acid catalyst makes the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack of water. walisongo.ac.id
While the acid catalysis increases the rate at which equilibrium is reached, it does not alter the position of the equilibrium itself. walisongo.ac.id The significant shift towards the diol form in acidic conditions is primarily governed by the protonation of the geminal diol, as explained by its higher pKa value. walisongo.ac.id The protonation of the imidazole ring in the aldehyde form at very low pH also increases the electrophilicity of the carbonyl carbon, further favoring hydration. walisongo.ac.id The use of acids like trifluoroacetic acid (TFA) has been shown to not only favor the addition of water to the carbonyl group but also to facilitate the isolation of single crystals of the geminal diol. researchgate.netconicet.gov.ar
Reactivity at the Imidazole-2-yl Position
The imidazole ring and the geminal diol group at the 2-position influence each other's reactivity.
The geminal diol form of imidazole-2-carboxaldehyde can undergo oxidation. The presence of the electron-withdrawing imidazole ring affects the reactivity of the adjacent C-H bond. While specific, detailed studies on the oxidation pathways of isolated this compound are not extensively documented in the provided search results, general principles of aldehyde and geminal diol chemistry suggest potential pathways.
It has been noted that under certain conditions, particularly in the presence of acid, the hemiacetal form can undergo oxidation to the corresponding carboxylic acid. nih.gov For instance, 2-pyridinecarboxaldehyde, a related compound, shows that the hemiacetal form can be oxidized to the acid form. nih.gov A higher oxidative susceptibility has been observed for 4-imidazolecarboxaldehyde when incubated with TFA, leading to the formation of the corresponding carboxylic acid, which is suggested to proceed through the geminal diol form. conicet.gov.ar This suggests that this compound could potentially be oxidized to 1H-imidazole-2-carboxylic acid. The atmospheric oxidation of imidazole initiated by hydroxyl radicals is also a relevant area of study, which can lead to various oxidation products. rsc.org
Reduction of the Aldehyde Precursor to Imidazole-2-methanol
The reduction of imidazole-2-carboxaldehyde to 1H-imidazole-2-methanol is a key transformation that can be achieved through catalytic hydrogenation. A notable method involves the single-step hydrogenation of 2-imidazolecarboxaldehyde (IMZC) to 2-methylimidazole (B133640) (2MIMZ), where 1H-imidazole-2-methanol (IMZ2MOL) is a crucial intermediate. acs.org This consecutive reaction highlights the feasibility of selectively reducing the aldehyde group.
The process can be efficiently catalyzed by palladium supported on aluminum-titanium mixed oxide (Pd/ATMO). Studies have shown that at 140 °C and 10 atm H₂ pressure, greater than 99% conversion of IMZC can be achieved with high selectivity for the final product, 2MIMZ, within 2 hours. acs.org The reaction proceeds via the formation of the intermediate, imidazole-2-methanol, which is subsequently hydrogenated. acs.org
The kinetics of this hydrogenation process have been modeled using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) dual-site reaction mechanism. acs.org The activation energies for the two consecutive hydrogenation steps have been determined to be 11.4 kcal mol⁻¹ and 13.6 kcal mol⁻¹, respectively. acs.org
Below is an interactive data table summarizing the catalyst performance in the hydrogenation of 2-imidazolecarboxaldehyde.
| Catalyst | Conversion of IMZC (%) | Selectivity to 2MIMZ (%) | Time (h) | Temperature (°C) | Pressure (atm H₂) |
| 2% Pd/ATMOCP | >99 | 95 | 2 | 140 | 10 |
| 5% Ni/ATMOCP | Data not specified | Data not specified | |||
| 2% Pd/Al₂O₃ | Data not specified | Data not specified | |||
| 5% Cu/ATMOCP | Data not specified | Data not specified | |||
| 5% Fe/ATMOCP | Data not specified | Data not specified | |||
| 2% Pd/TiO₂ | Data not specified | Data not specified |
Note: The table is based on the order of activity reported as 2% Pd/ATMOCP > 5% Ni/ATMOCP > 2% Pd/Al₂O₃ > 5% Cu/ATMOCP > 5% Fe/ATMOCP > 2% Pd/TiO₂. acs.org
Nucleophilic Substitution Reactions
The imidazole ring, particularly at the C2 position, is susceptible to nucleophilic substitution, especially when an electron-withdrawing group is present or when there is a good leaving group. nih.gov While direct nucleophilic substitution on this compound is not extensively documented, the reactivity of its precursor, imidazole-2-carboxaldehyde, provides insights into relevant nucleophilic interactions.
The carbonyl group of imidazole-2-carboxaldehyde readily undergoes nucleophilic addition, which is the initial step in many of its transformations. In aqueous solutions, it exists in a pH-dependent equilibrium with its hydrated form, this compound (the gem-diol). nih.govrsc.org This hydration is a reversible nucleophilic addition of water to the aldehyde. Similarly, in the presence of alcohols, it can form hemiacetals. researchgate.netrsc.org Imidazolecarboxaldehyde has been found to be less reactive towards the nucleophilic addition of water and methanol compared to pyridinecarboxaldehydes. rsc.orgresearchgate.net
For a true nucleophilic substitution to occur on the imidazole ring at the 2-position, a derivative with a suitable leaving group, such as a halogen, is typically required. For instance, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. nih.gov The presence of the aldehyde or diol group at the 2-position would influence the electron density of the ring and thereby affect the rate and feasibility of such substitution reactions.
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of imidazole-2-carboxaldehyde is of significant interest, particularly in the context of atmospheric chemistry where it can act as a photosensitizer.
Upon absorption of UV radiation, imidazole-2-carboxaldehyde (IC) can form an excited triplet state (³IC*). semanticscholar.org This triplet state is a key intermediate in its photochemical reactions. Laser flash photolysis studies have shown that the triplet state of IC has a characteristic transient absorption spectrum. chemicalbook.com The presence of this excited state allows IC to act as a photosensitizer, initiating chemical reactions that would not otherwise occur. researchgate.netresearchgate.net
The excited triplet state of imidazole-2-carboxaldehyde is a potent oxidizing agent and can participate in hydrogen abstraction reactions. researchgate.net In the presence of a hydrogen donor, the ³IC* can abstract a hydrogen atom, leading to the formation of radicals. nih.gov For example, in the presence of citric acid or limonene, the excited triplet state of IC is reduced via hydrogen transfer. researchgate.net Recent studies have shown that under UV irradiation, imidazole-2-carbaldehyde can undergo H-transfer to its own excited triplet state, producing IM–C•–OH and IM–C•═O radicals.
The photosensitizing ability of imidazole-2-carboxaldehyde is significantly influenced by its hydration state, which is in turn dependent on the pH of the medium. nih.govrsc.org In aqueous solutions, imidazole-2-carboxaldehyde exists in equilibrium with its gem-diol form, this compound. nih.govrsc.org Under acidic conditions (pH < 5), the diol form is the dominant species. nih.gov
This equilibrium has profound implications for its photochemical activity. The aldehyde form absorbs light at 287 nm, while the diol form absorbs at 212 nm. nih.gov Since wavelengths below 300 nm are largely filtered out in the lower troposphere, the predominance of the diol form under acidic conditions diminishes the photosensitizing capacity of the compound, as the carbonyl group, which is crucial for this activity, is absent. nih.gov The acid-base equilibrium affects both the solubility and the major species in solution, thereby modulating its atmospheric light absorption and photosensitization potential. nih.govrsc.org
Reactions in Alkaline Media: Cannizzaro Reaction
In the absence of α-hydrogens, aldehydes can undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. nih.gov Imidazole-2-carboxaldehyde, lacking α-hydrogens, is susceptible to this reaction in alkaline media. researchgate.netrsc.org The reaction involves the base-induced disproportionation of two molecules of the aldehyde to yield a primary alcohol and a carboxylic acid. nih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT, CASSCF)
Energetics and Thermodynamics of Hydration and Dehydration Processes
The formation of (1H-Imidazol-2-yl)methanediol from its precursor, imidazole-2-carboxaldehyde, is a reversible hydration-dehydration process. The equilibrium of this reaction is notably dependent on the pH of the environment. Computational studies have shown that the diol form is more favored in acidic conditions. This pH-dependent shift is attributed to the protonation of the imidazole (B134444) ring, which influences the electronic properties of the carbonyl group and stabilizes the hydrated form walisongo.ac.id.
The hydration equilibrium is driven by the interplay between the hydration and protonation equilibria of imidazole-2-carboxaldehyde. Calculated pKa values for the aldehyde and the diol are approximately 2.5 and 5.94, respectively walisongo.ac.id. This difference in acidity constants is a key factor in the increased stability of the protonated diol at lower pH. While specific Gibbs free energy and enthalpy values for the hydration process are not extensively reported in the literature, theoretical calculations for similar aldehyde hydrations suggest that the process is often subtly balanced energetically, with solvent effects playing a crucial role. A computational study on the formation of imidazole and its derivatives mentions the involvement of hydrated imidazole-2-carboxaldehyde (HIC) in subsequent dehydration and hydration reactions, highlighting the dynamic nature of this equilibrium acs.org.
Electronic Structure and Bonding Analysis of this compound and its Precursor
DFT calculations have been employed to investigate the electronic structure and bonding of both imidazole-2-carboxaldehyde and its hydrated form, this compound. These studies confirm the significant electronic rearrangement upon hydration. The conversion of the sp² hybridized carbonyl carbon in the aldehyde to an sp³ hybridized carbon in the diol leads to changes in bond lengths, bond angles, and charge distribution within the molecule nih.gov.
Hydrogen bonding plays a critical role in the stabilization of the hydrated structure. DFT calculations have confirmed the presence of hydrogen bonding at the carbonyl oxygen of the precursor, which facilitates the nucleophilic attack of water nih.gov. In the diol, intramolecular hydrogen bonds can exist between the hydroxyl groups and the nitrogen atoms of the imidazole ring, contributing to its conformational stability.
Conformation and Tautomerism Modeling
Computational modeling has been utilized to explore the conformational landscape and potential tautomers of imidazole derivatives. For this compound, rotational isomers around the C-C bond connecting the imidazole ring and the diol group are possible. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule.
Tautomerism is a key feature of the imidazole ring. Theoretical studies on related imidazole systems have investigated the relative stabilities of different tautomeric forms. For this compound, the position of the proton on the imidazole ring (N1 vs. N3) can be modeled to determine the most stable tautomer. The energy difference between these tautomers is generally small and can be influenced by the surrounding environment, such as solvent molecules.
Prediction of Spectroscopic Signatures (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of molecules. For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is affected by hydration and changes in pH nih.gov. For instance, the chemical shift of the methine proton in the diol would be significantly different from the aldehydic proton in the precursor.
Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculations provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the diol and imidazole functional groups.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. Computational studies on imidazole derivatives have shown that the energies and spatial distributions of these orbitals can be determined using DFT calculations researchgate.net.
The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich imidazole ring, while the LUMO may have significant contributions from the diol group and the imidazole ring. Analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack. Reactivity indices such as chemical hardness, softness, and electrophilicity can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.
Transition State Calculations for Reaction Mechanisms
Understanding the mechanism of the hydration of imidazole-2-carboxaldehyde to form this compound requires the identification of the transition state for the reaction. Transition state calculations using DFT can elucidate the geometry and energy of the transition state, providing insights into the reaction barrier and the rate of the hydration process.
Molecular Dynamics Simulations for Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the interactions between a solute and solvent molecules, providing insights into the solvation process at an atomic level. For this compound, MD simulations can elucidate the structure and dynamics of the surrounding solvent, typically water, and reveal the influence of the imidazole ring and the geminal diol group on the local solvent environment.
The solvation of this compound in an aqueous solution is governed by the hydrophilic and hydrogen-bonding capabilities of its functional groups. The imidazole ring, an aromatic heterocycle, can act as both a hydrogen-bond donor through its N-H group and a hydrogen-bond acceptor via the lone pair of electrons on its other nitrogen atom. rsc.org This dual functionality allows for significant interaction with water molecules. rsc.org
Simulations of imidazole in aqueous solutions have shown that the local environment around the imidazole molecule is dominated by water. rsc.org Strong hydrogen bonds are formed between the nitrogen atoms of the imidazole ring and water molecules. rsc.org It is anticipated that this compound would exhibit similar behavior, with water molecules forming a well-defined hydration shell around the imidazole moiety. The arrangement of water molecules in this hydration shell is not random; their orientation is directed by the hydrogen-bonding sites on the imidazole ring.
The geminal diol group, with its two hydroxyl (-OH) groups, further enhances the molecule's interaction with water. Each hydroxyl group can act as both a hydrogen-bond donor and acceptor, leading to the formation of a complex and dynamic hydrogen-bond network with the surrounding water molecules. MD simulations of diols in aqueous solutions have demonstrated their ability to integrate into the water's hydrogen-bonding network.
The combined effect of the imidazole ring and the geminal diol group in this compound results in a molecule with a high affinity for water. MD simulations would likely reveal a multi-layered solvation shell. The first solvation shell would be characterized by water molecules directly hydrogen-bonded to the nitrogen atoms of the imidazole ring and the oxygen atoms of the hydroxyl groups. Analysis of radial distribution functions (RDFs) from such simulations would quantify the average distance between specific atoms of the solute and the oxygen atoms of the surrounding water molecules, providing a statistical picture of the hydration structure. rsc.org For instance, distinct peaks in the RDFs for the imidazole nitrogen atoms and water oxygen atoms would indicate a highly structured first hydration shell. researchgate.net
Theoretical Prediction of Acidity Constants (pKa) and Protonation States
The acidity constant (pKa) is a critical parameter that describes the tendency of a molecule to donate a proton in a solution. For this compound, which is the hydrated form of imidazole-2-carboxaldehyde, the pKa values determine its protonation state at different pH levels. Theoretical calculations, often employing quantum mechanical methods, are instrumental in predicting these values, especially for species that may be transient or exist in equilibrium with other forms.
This compound exists in a pH-dependent equilibrium with its aldehyde precursor, imidazole-2-carboxaldehyde. Computational studies have been performed to determine the pKa values for both the aldehyde and its hydrated diol form. These calculations are crucial for understanding the predominant species in an aqueous solution under various pH conditions.
The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The pKa of the conjugate acid of imidazole is approximately 7, while the pKa for the deprotonation of the N-H group is around 14.5. wikipedia.org The presence of the methanediol (B1200039) group at the 2-position influences the electronic properties of the imidazole ring and, consequently, its pKa values.
Theoretical predictions for the pKa of the geminal diol form of imidazole-2-carboxaldehyde (this compound) have been reported. These studies indicate a significant difference in the acidity of the diol compared to the aldehyde. One computational study reported a calculated pKa value of 5.94 ± 0.05 for the diol form. This is in contrast to the calculated pKa of the aldehyde form, which was found to be 2.5 ± 0.4 .
Table 1: Theoretically Predicted pKa Values
| Compound Form | Predicted pKa | Predominant State at pH 7 |
|---|---|---|
| This compound | 5.94 ± 0.05 | Neutral |
Note: Data is based on computational predictions for the hydrated and aldehyde forms of imidazole-2-carboxaldehyde.
Computational Analysis of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule based on its structure. These descriptors are widely used in computational chemistry, particularly in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. researchgate.net A variety of molecular descriptors can be calculated for this compound to provide insights into its physicochemical properties, reactivity, and potential biological activity.
Due to the limited direct computational studies on this compound, we can infer its properties by examining the descriptors of its parent molecule, imidazole, and its precursor, imidazole-2-carboxaldehyde. The addition of the methanediol group is expected to significantly influence these descriptors.
Topological Descriptors: These are based on the two-dimensional representation of the molecule and describe aspects such as size, shape, and branching. For this compound, the presence of the diol group increases the molecular weight and the number of non-hydrogen atoms compared to imidazole and imidazole-2-carboxaldehyde.
Electronic Descriptors: These descriptors relate to the electronic structure of the molecule and are crucial for understanding its reactivity. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. The introduction of the electron-withdrawing hydroxyl groups in the methanediol moiety is expected to lower the HOMO and LUMO energy levels and potentially alter the HOMO-LUMO gap compared to imidazole.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the molecule's electronic and geometric properties. Important descriptors include:
Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. The larger size and increased number of electrons in this compound would likely lead to a higher polarizability compared to imidazole.
Molecular Surface Area and Volume: These descriptors relate to the size and shape of the molecule and are important for understanding intermolecular interactions. The methanediol group will increase both the surface area and volume.
Table 2: Comparison of Computed Molecular Descriptors for Imidazole, Imidazole-2-carboxaldehyde, and Estimated Trends for this compound
| Descriptor | Imidazole | Imidazole-2-carboxaldehyde | This compound (Estimated Trend) |
|---|---|---|---|
| Molecular Formula | C₃H₄N₂ | C₄H₄N₂O | C₄H₆N₂O₂ |
| Molecular Weight ( g/mol ) | 68.08 | 96.09 nih.gov | 114.10 |
| XLogP3 | -0.1 | -0.1 nih.gov | Expected to be lower (more hydrophilic) |
| Hydrogen Bond Donor Count | 1 | 1 nih.gov | 3 |
| Hydrogen Bond Acceptor Count | 1 | 2 nih.gov | 4 |
| Rotatable Bond Count | 0 | 1 nih.gov | 2 |
| Polar Surface Area (Ų) | 28.7 | 45.8 nih.gov | Expected to be higher |
Note: Data for Imidazole and Imidazole-2-carboxaldehyde are sourced from PubChem. nih.gov The trends for this compound are estimations based on its chemical structure.
Coordination Chemistry and Ligand Design
(1H-Imidazol-2-yl)methanediol and its Precursor as Ligands in Metal Complexation
This compound is the hydrated form of imidazole-2-carboxaldehyde. In aqueous solutions, these two forms can exist in equilibrium. Both the aldehyde and its hydrate (B1144303) derivative serve as versatile precursors for designing more complex ligands, which subsequently coordinate with various metal ions. guidechem.comsigmaaldrich.comresearchgate.net The reactivity of the aldehyde group allows for the synthesis of Schiff bases and other derivatives, expanding the range of potential coordinating agents. orientjchem.orgijpcbs.com
Imidazole (B134444) and its derivatives are effective ligands for a wide array of metal ions. researchgate.net Coordination typically occurs through the basic, sp2-hybridized nitrogen atom of the imidazole ring (N3). wikipedia.orgaip.org While simple imidazole acts as a monodentate ligand, derivatives like those formed from imidazole-2-carboxaldehyde can function as multidentate chelating agents. researchgate.netresearchgate.net
For instance, Schiff base ligands synthesized from imidazole-2-carboxaldehyde can act as bidentate ligands. ijpcbs.com In these cases, the metal ion coordinates with both the imidazole nitrogen and the nitrogen atom of the azomethine (-CH=N-) group formed during the condensation reaction. This dual coordination leads to the formation of a stable five-membered chelate ring. aip.org The specific coordination mode can result in various geometries for the metal complexes, including octahedral, tetrahedral, and square planar arrangements. orientjchem.orgwikipedia.orgrdd.edu.iq
| Ligand Type | Typical Coordination Mode | Chelate Ring Formed | Example Metal Ions |
|---|---|---|---|
| 1H-Imidazole | Monodentate (via N3) | None | Cr(III), Co(II), Zn(II) researchgate.net |
| Imidazole-2-carboxaldehyde Schiff Base | Bidentate (via Imidazole N3 and Azomethine N) | 5-membered | Co(II), Ni(II), Cu(II), Zn(II) orientjchem.orgijpcbs.com |
| Azo-imidazole Derivative | Bidentate (via Imidazole N3 and Azo N) | 5-membered | Co(II), Ni(II), Cu(II) aip.org |
| Tripodal Imidazole Ligand | Tridentate / Trinucleating (μ₃-η¹-η¹-η¹) | Multiple | Cd(II), Ni(II) nih.gov |
The hydration of the aldehyde group at the 2-position of the imidazole ring to form a geminal diol—this compound—can significantly influence its interaction with metal ions. The presence of water molecules, either as part of the ligand structure (hydrate) or as a solvent, plays a crucial role in the coordination sphere of the metal ion.
Theoretical studies show that imidazole forms stronger bonds with metal dications than water does, which is attributed to its larger dipole moment and polarizability. acs.orgnasa.gov This suggests that imidazole ligands can readily displace water molecules from the coordination sphere of a metal ion. acs.org However, water can also co-exist as a ligand, leading to mixed-ligand complexes, such as Cr(IM)4(H2O)23 and [Zn(IM)2(H2O)2]. researchgate.net The competition and interplay between the imidazole-based ligand and water molecules for coordination sites on the metal ion are fundamental to the resulting complex's structure and stability. The geminal diol group of this compound offers additional potential coordination sites through its hydroxyl groups, which could lead to different chelation patterns compared to its anhydrous aldehyde precursor, although this mode of binding is less commonly documented than that of derivatives formed from the aldehyde.
Synthesis and Characterization of Metal Complexes with Imidazole-Derived Ligands
The synthesis of metal complexes using imidazole-derived ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). orientjchem.orgroyalsocietypublishing.org The resulting complexes often precipitate from the solution and can be purified by washing and recrystallization. ijpcbs.com
A comprehensive suite of analytical techniques is employed to characterize these complexes and elucidate their structures. uomustansiriyah.edu.iqresearchgate.net
Elemental Analysis and Molar Conductance: These methods help determine the stoichiometry of the metal-ligand complex and whether the complex is an electrolyte. orientjchem.org
Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination by showing shifts in the vibrational frequencies of key functional groups (e.g., C=N of the imidazole ring, N=N of azo groups) upon complexation. The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. aip.orgroyalsocietypublishing.org
UV-Visible (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide information about the electronic transitions within the complex and the magnetic properties of the central metal ion, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral). orientjchem.orgrdd.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR can confirm the ligand structure and show shifts in proton and carbon signals upon coordination. researchgate.netroyalsocietypublishing.org
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or solvated water molecules. nih.gov
| Complex Formula | Metal Ion | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| [Co(L)Cl₂] (L=Schiff base) | Co(II) | Tetrahedral | 4.66 | ν(C=N), ν(Co-N) | orientjchem.org |
| [Ni(L)Cl₂] (L=Schiff base) | Ni(II) | Square Planar | - | ν(C=N), ν(Ni-N) | orientjchem.org |
| [Mn(L)₂Cl₂] (L=Azo Imidazole) | Mn(II) | Octahedral | 5.81 | ν(N=N), ν(Mn-N) | rdd.edu.iq |
| Cr(IM)₄(H₂O)₂₃ (IM=Imidazole) | Cr(III) | Octahedral | - | ν(N-H), ν(Cr-N) | researchgate.net |
Applications in Biomimetic Systems
The structural similarity of the imidazole group to the side chain of histidine makes imidazole-containing ligands ideal candidates for developing biomimetic systems—synthetic molecules that mimic the function of biological ones. semanticscholar.org
Many essential biological functions are carried out by metalloproteins, where a metal ion at the active site is coordinated by amino acid residues, frequently histidine. wikipedia.org Examples include myoglobin (B1173299) (Fe), carbonic anhydrase (Zn), and superoxide (B77818) dismutase (Cu, Zn). wikipedia.orgnih.gov Synthetic complexes with imidazole-derived ligands are designed to replicate the coordination environment and, consequently, the function of these active sites. doi.orgbgu.ac.il
By creating ligands that position multiple imidazole rings in specific spatial arrangements, researchers can model the active sites of copper proteins and other metalloenzymes. doi.orgnih.gov These models allow for the study of reaction mechanisms and the factors influencing catalytic activity in a more controlled and simplified environment than the native protein. nih.gov For example, a resorcinarene-based tetra(imidazole) ligand has been used to create a zinc complex that mimics the function of zinc enzymes by providing a coordination pocket for a substrate and an internal imidazole group that acts as a general base for catalysis. rsc.org
The versatile coordination chemistry of imidazole derivatives allows for their use in designing specialized chelating agents. By modifying the imidazole core with different functional groups, ligands can be tailored to selectively bind specific metal ions or to act as sensors. acs.orgrsc.org
Azoimidazoles, for example, have been investigated as metallochromic indicators. nih.gov These molecules change color upon binding to a metal ion, a property that is dependent on the stability of the formed chelate. The stability constants of these complexes have been determined for various divalent metal ions, including Cu(II), Ni(II), and Zn(II), demonstrating their potential for use in chelatometric titrations. nih.gov The design of such chelators involves a deep understanding of the coordination properties of both the imidazole moiety and the additional functional groups, allowing for the development of reagents with high sensitivity and selectivity for target metal ions. nih.gov
Environmental Chemistry and Atmospheric Processes
Role of Imidazole-2-carboxaldehyde Hydration in Atmospheric Aqueous Phases
In atmospheric aqueous phases, such as cloud and fog droplets, imidazole-2-carboxaldehyde (IC) undergoes a reversible hydration reaction to form its geminal diol, (1H-Imidazol-2-yl)methanediol. walisongo.ac.idacs.org This process is a pH-dependent equilibrium, where the diol form becomes the predominant species in acidic conditions, specifically at a pH below 5. acs.org
The shift in this equilibrium is driven by the interplay between the hydration and protonation states of the imidazole (B134444) ring. walisongo.ac.idacs.org As the pH of the atmospheric aerosol decreases, the imidazole ring is more likely to be protonated. This protonation favors the formation of the cationic diol. walisongo.ac.id Given that the pH of atmospheric aerosols can range from acidic (as low as -0.51 to 4.0) to neutral or slightly basic in different environments, the equilibrium between IC and its hydrated form is dynamic. walisongo.ac.id
The pKa values, which indicate the acidity of a compound, have been calculated for both the aldehyde and diol forms. The pKa for the aldehyde is approximately 2.5, while for the diol, it is around 5.94. walisongo.ac.idacs.org This difference in acidity highlights why the diol form is more stable and favored in the typically acidic environment of secondary organic aerosols. walisongo.ac.id
Key Equilibrium Data for Imidazole-2-carboxaldehyde (IC) Hydration
| Species | pKa | Dominant Form at pH < 5 |
|---|---|---|
| Imidazole-2-carboxaldehyde (Aldehyde) | 2.5 ± 0.4 walisongo.ac.idacs.org | No |
Impact of Hydration on Atmospheric Light Absorption by Brown Carbon
The hydration of imidazole-2-carboxaldehyde to this compound has a profound impact on the light-absorbing properties of atmospheric brown carbon. walisongo.ac.idacs.org Brown carbon is a class of light-absorbing organic compounds in the atmosphere that can affect the Earth's radiative balance. Imidazole-2-carboxaldehyde, formed from the reaction of glyoxal (B1671930) with ammonium (B1175870) salts, is a known contributor to brown carbon. copernicus.orgacs.org
The two forms in the hydration equilibrium absorb light at significantly different wavelengths. Imidazole-2-carboxaldehyde has a peak light absorption at 287 nm, which is within the actinic range of solar radiation. walisongo.ac.idacs.org In contrast, this compound absorbs light at 212 nm, a wavelength that is largely outside the actinic range reaching the troposphere. walisongo.ac.idacs.org
This shift in absorption wavelength means that under acidic conditions where the diol is the dominant species, the contribution of this compound to atmospheric light absorption and radiative forcing is significantly reduced. walisongo.ac.id The conversion to the diol effectively "bleaches" the brown carbon, altering the optical properties of the aerosol. This pH-dependent optical property underscores the importance of considering the chemical environment within atmospheric aerosols when modeling their climatic effects. walisongo.ac.id
Molar Absorptivity and Peak Absorption Wavelengths
| Compound | Peak Absorption Wavelength (nm) | Molar Absorptivity (cm⁻¹ M⁻¹) |
|---|---|---|
| Imidazole-2-carboxaldehyde (Aldehyde) | 287 walisongo.ac.idacs.org | 13700 ± 200 acs.org |
Contribution to Secondary Organic Aerosol (SOA) Formation
This compound is an intermediate in the complex chemical processes that lead to the formation of secondary organic aerosols (SOA). SOA is formed in the atmosphere from the oxidation of volatile organic compounds. The precursor to the diol, imidazole-2-carboxaldehyde, is a known product of the aqueous phase reaction between glyoxal, a common atmospheric dicarbonyl, and ammonium ions or amines. copernicus.orgacs.orgmdpi.com
Imidazole-2-carboxaldehyde can act as a photosensitizer. copernicus.orgcopernicus.orgecophysics.de When it absorbs light, it can enter an excited triplet state. This excited state is a powerful oxidant and can react with other organic molecules, leading to chemical reactions that contribute to the growth and aging of aerosols. copernicus.orgcopernicus.orgecophysics.de These photosensitized reactions can produce radicals, such as HO₂, which further drive atmospheric oxidation and SOA formation. copernicus.orgecophysics.de
The hydration of imidazole-2-carboxaldehyde to this compound alters the light-absorbing properties of the molecule, which in turn is expected to affect its efficiency as a photosensitizer. walisongo.ac.id While the aldehyde form absorbs actinic radiation and can initiate photochemical reactions, the diol form is largely photochemically inactive in the lower atmosphere. walisongo.ac.idacs.org Therefore, the hydration process can modulate the rate of SOA formation and aging initiated by imidazole-2-carboxaldehyde photochemistry. The formation of imidazole and its derivatives is a recognized pathway in the generation of SOA. acs.orgmdpi.com
Q & A
Q. What are the optimal synthetic routes for (1H-Imidazol-2-yl)methanediol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, imidazole derivatives are often prepared via nucleophilic substitution or cyclization reactions. A plausible route could start with imidazole-2-carboxaldehyde, followed by reduction of the aldehyde group to a diol using NaBH₄ or LiAlH₄. Reaction optimization may involve:
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to enhance yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Temperature control : Low temperatures (−20°C to 0°C) to minimize side reactions .
Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) is recommended .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the diol moiety (δ ~3.5–4.5 ppm for -CH₂OH) and imidazole protons (δ ~7.0–8.5 ppm) .
- IR spectroscopy : Peaks at ~3200–3500 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (imidazole C=N) .
- X-ray crystallography : For definitive structural elucidation (requires high-purity crystals) .
- DFT calculations : To model electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH dependence : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Heat samples to 40–80°C and assess decomposition kinetics using TGA/DSC .
Imidazole derivatives are generally stable in neutral to slightly acidic conditions but may undergo ring-opening in strong bases .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms via spectrophotometric assays .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Address discrepancies through:
Q. What mechanistic insights exist for the reactivity of the diol group in this compound?
- Methodological Answer : Study reaction pathways via:
- Kinetic isotope effects (KIE) : Compare rates of H/D exchange in the diol group to infer proton-transfer mechanisms .
- Trapping experiments : Use electrophiles (e.g., acetic anhydride) to isolate intermediates during oxidation or esterification .
- Computational modeling : Identify transition states for diol participation in nucleophilic attacks using QM/MM simulations .
Q. How can computational chemistry guide the design of this compound-based enzyme inhibitors?
- Methodological Answer : Employ structure-based drug design:
Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Optimize catalytic systems:
- Ligand design : Use bidentate ligands (e.g., 1,10-phenanthroline) to direct coupling at the imidazole C4 position .
- Metal catalysts : Screen Pd, Cu, or Ni complexes for Suzuki-Miyaura or Ullmann reactions .
- Protecting groups : Temporarily block the diol with TMSCl to prevent unwanted side reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results across different cell lines?
- Methodological Answer : Investigate variables causing discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
